

# Application Notes and Protocols for Microfluidics-Based Synthesis of DOPG Lipid Nanoparticles

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## Compound of Interest

Compound Name: *Dioleoyl phosphatidylglycerol*

Cat. No.: *B1253120*

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## Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of a wide range of therapeutic agents, including small molecules, proteins, and nucleic acids. Their success is attributed to their biocompatibility, biodegradability, and the ability to encapsulate and protect therapeutic payloads. Among the various lipids utilized for LNP formulation, 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) is an anionic lipid that can impart a negative surface charge to the nanoparticles, influencing their stability and interaction with biological systems.

Microfluidics has revolutionized the synthesis of LNPs, offering precise control over nanoparticle characteristics such as size, polydispersity, and encapsulation efficiency.<sup>[1][2][3]</sup> This technology utilizes rapid and controlled mixing of a lipid-in-solvent stream with an aqueous stream, leading to the self-assembly of lipids into nanoparticles with uniform properties.<sup>[1]</sup> Key process parameters, such as the total flow rate (TFR) and the flow rate ratio (FRR) of the

aqueous to the organic phase, are critical in determining the final attributes of the LNPs.[4][5][6] Generally, increasing the TFR and FRR leads to the formation of smaller nanoparticles.[4][7]

These application notes provide a detailed protocol for the synthesis of DOPG lipid nanoparticles using a microfluidic platform. The protocols are designed to be a starting point for researchers to develop and optimize their own DOPG-based LNP formulations for various drug delivery applications.

## Data Presentation

The following tables summarize the expected influence of key microfluidic process parameters on the physicochemical properties of DOPG lipid nanoparticles. The data presented are representative and may vary depending on the specific microfluidic system, lipid concentration, and aqueous buffer composition used.

Table 1: Effect of Total Flow Rate (TFR) on DOPG LNP Characteristics

Total Flow Rate (TFR) (mL/min)	Average Particle Size (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)
2	120 ± 15	0.18 ± 0.04	-45 ± 5
6	90 ± 10	0.12 ± 0.03	-48 ± 5
12	70 ± 8	0.09 ± 0.02	-50 ± 5

FRR maintained at 3:1 (Aqueous:Organic). Data are presented as mean ± standard deviation.

Table 2: Effect of Flow Rate Ratio (FRR) on DOPG LNP Characteristics

Flow Rate Ratio (FRR) (Aqueous:Organic)	Average Particle Size (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)
1:1	110 ± 12	0.22 ± 0.05	-40 ± 6
3:1	90 ± 10	0.12 ± 0.03	-48 ± 5
5:1	75 ± 9	0.10 ± 0.02	-52 ± 4

TFR maintained at 6 mL/min. Data are presented as mean  $\pm$  standard deviation.

## Experimental Protocols

### Protocol 1: Preparation of DOPG Lipid Solution (Organic Phase)

Objective: To prepare a solution of DOPG lipid in a suitable organic solvent.

Materials:

- 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt) (DOPG)
- Ethanol (200 proof, anhydrous)
- Chloroform (optional, for initial lipid dissolution)
- Glass vials
- Vortex mixer
- Argon or nitrogen gas (optional, for inert atmosphere)

Procedure:

- Weigh the desired amount of DOPG powder in a clean, dry glass vial.
- If the DOPG is in a solid form that is difficult to dissolve directly in ethanol, first dissolve it in a small amount of chloroform.
- Add the required volume of ethanol to the vial to achieve the desired final concentration (e.g., 10 mg/mL).
- Vortex the mixture until the DOPG is completely dissolved. If chloroform was used, ensure it is fully miscible with the ethanol.
- (Optional) For long-term storage, flush the vial with argon or nitrogen gas to prevent lipid oxidation and store at -20°C.

## Protocol 2: Preparation of Aqueous Phase

Objective: To prepare the aqueous buffer solution for the microfluidic synthesis.

Materials:

- Phosphate-buffered saline (PBS), pH 7.4
- Citrate buffer (e.g., 50 mM, pH 4.0, for encapsulation of pH-sensitive cargo)
- Nuclease-free water (if encapsulating nucleic acids)
- Sterile filters (0.22  $\mu\text{m}$ )

Procedure:

- Prepare the desired aqueous buffer (e.g., PBS for empty LNPs or a specific buffer for drug encapsulation).
- Ensure the pH of the buffer is correctly adjusted.
- Filter the aqueous phase through a 0.22  $\mu\text{m}$  sterile filter to remove any particulate matter.

## Protocol 3: Microfluidic Synthesis of DOPG Lipid Nanoparticles

Objective: To synthesize DOPG LNPs using a microfluidic mixing system.

Materials:

- Microfluidic mixing platform (e.g., a system with a staggered herringbone micromixer)
- Syringe pumps
- Gas-tight glass syringes
- Tubing compatible with the used solvents
- Prepared DOPG lipid solution (Protocol 1)

- Prepared aqueous phase (Protocol 2)
- Collection tubes

Procedure:

- System Priming: Prime the microfluidic system according to the manufacturer's instructions. Typically, this involves flushing the channels with the solvents to be used (e.g., ethanol and the aqueous buffer) to remove any air bubbles and equilibrate the system.
- Loading Syringes:
  - Load one syringe with the DOPG lipid solution (organic phase).
  - Load a second syringe with the aqueous phase.
  - Ensure there are no air bubbles in the syringes or tubing.
- Setting Flow Parameters:
  - Set the desired Total Flow Rate (TFR) on the syringe pump controller. A common starting point is 6 mL/min.
  - Set the desired Flow Rate Ratio (FRR) between the aqueous and organic phases. A typical starting ratio is 3:1 (Aqueous:Organic).
- Initiating Synthesis:
  - Start the syringe pumps to initiate the flow of the two solutions into the microfluidic chip.
  - The rapid mixing within the chip will induce the nanoprecipitation and self-assembly of the DOPG lipids into nanoparticles.
- Collecting the Nanoparticles:
  - Collect the resulting nanoparticle suspension from the outlet of the microfluidic chip into a clean collection tube.

- Discard the initial volume corresponding to the dead volume of the system to ensure the collection of a homogenous sample.
- Purification:
  - To remove the organic solvent and unencapsulated material, purify the LNP suspension. Dialysis or tangential flow filtration (TFF) are common methods.
  - For dialysis, transfer the LNP suspension to a dialysis cassette (e.g., with a 10 kDa MWCO) and dialyze against the desired final buffer (e.g., PBS, pH 7.4) for several hours with multiple buffer changes.

## Protocol 4: Characterization of DOPG Lipid Nanoparticles

Objective: To determine the key physicochemical properties of the synthesized DOPG LNPs.

Materials:

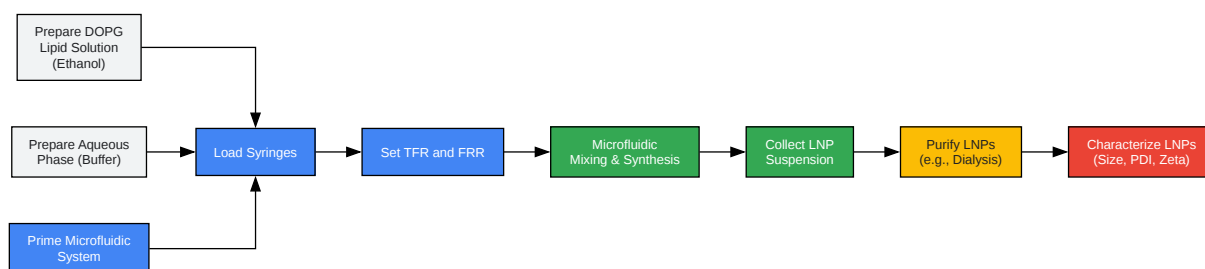
- Dynamic Light Scattering (DLS) instrument
- Zeta potential analyzer
- UV-Vis spectrophotometer or fluorescence plate reader (for encapsulation efficiency)
- Appropriate consumables (cuvettes, etc.)

Procedure:

- Size and Polydispersity Index (PDI) Measurement:
  - Dilute a small aliquot of the purified LNP suspension in the appropriate buffer (e.g., PBS).
  - Measure the hydrodynamic diameter (size) and PDI using a DLS instrument. Perform the measurement at a controlled temperature (e.g., 25°C).
- Zeta Potential Measurement:

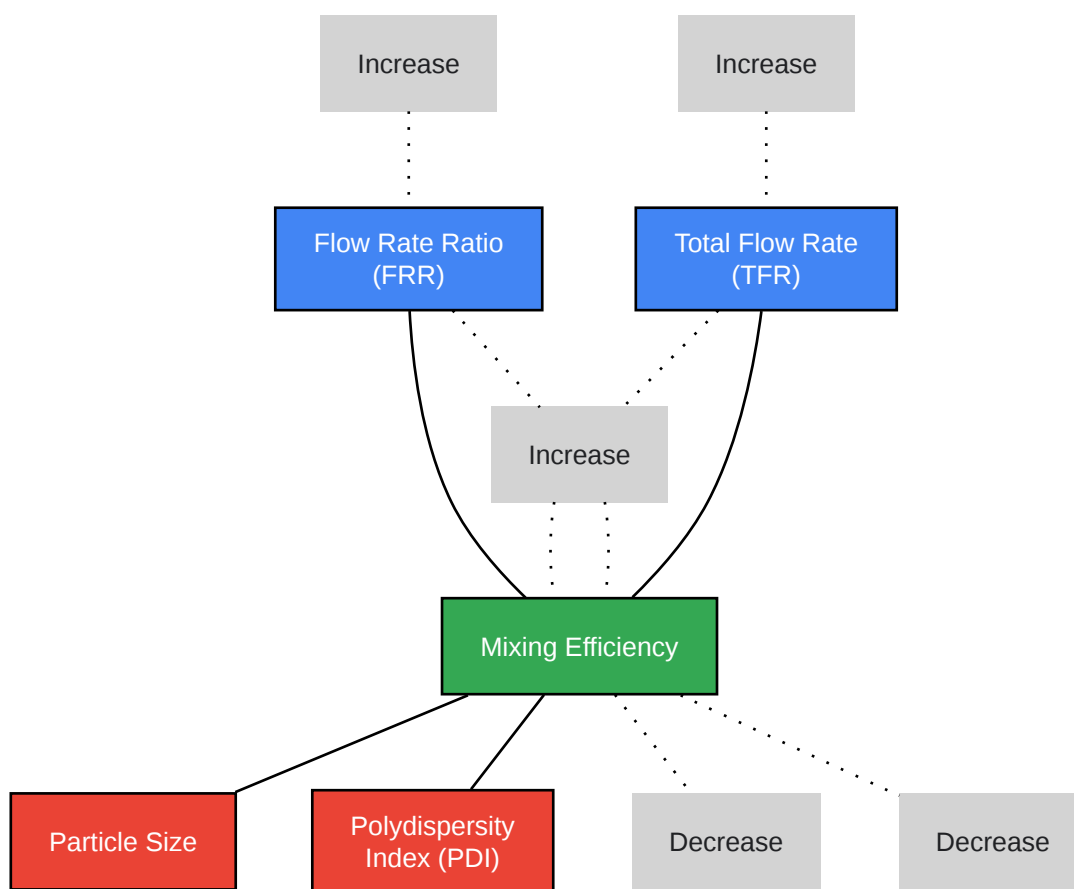
- Dilute a small aliquot of the purified LNP suspension in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl).
- Measure the zeta potential using a laser Doppler electrophoresis instrument.
- Encapsulation Efficiency (EE) Measurement (Example for a fluorescent dye):
  - To determine the amount of encapsulated dye, measure the fluorescence of the intact LNPs.
  - To determine the total amount of dye, disrupt the LNPs by adding a surfactant (e.g., 0.5% Triton X-100) and measure the total fluorescence.
  - Calculate the EE% using the following formula:  $EE\% = (\text{Fluorescence of intact LNPs} / \text{Fluorescence of lysed LNPs}) \times 100$

## Mandatory Visualization



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Caption: Experimental workflow for DOPG lipid nanoparticle synthesis.



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Caption: Influence of process parameters on LNP characteristics.

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## References

- 1. [mitchell-lab.seas.upenn.edu](http://mitchell-lab.seas.upenn.edu) [[mitchell-lab.seas.upenn.edu](http://mitchell-lab.seas.upenn.edu)]
- 2. Microfluidic synthesis of lipid-based nanoparticles for drug delivery: recent advances and opportunities - Lab on a Chip (RSC Publishing) [[pubs.rsc.org](http://pubs.rsc.org)]
- 3. Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]

- [4. researchgate.net \[researchgate.net\]](#)
- [5. researchgate.net \[researchgate.net\]](#)
- [6. Can We Simplify Liposome Manufacturing Using a Complex DoE Approach? - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [7. researchgate.net \[researchgate.net\]](#)
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